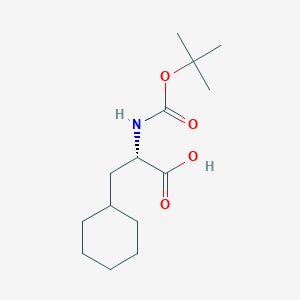

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid (CAS: 37736-82-6) is a chiral amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₄H₂₅NO₄, with a molecular weight of 271.35 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a cyclohexyl side chain, contributing to its hydrophobicity and stereochemical rigidity. It is commercially available under synonyms such as BOC-L-CYCLOHEXYLALANINE or BOC-CHA-OH and is stored under inert conditions to prevent deprotection .

Key applications include:

Properties

IUPAC Name |

(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZQAQJBXGTSHP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442199 | |

| Record name | Boc-Cha-OH hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37736-82-6 | |

| Record name | Boc-Cha-OH hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of Boc-Cha-OH is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group.

Mode of Action

Boc-Cha-OH interacts with its targets through a process known as Boc protection . This involves the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Biochemical Pathways

The Boc protection process affects the biochemical pathways of amines by making them less reactive. This allows for the selective protection of amines in the presence of other functional groups, facilitating complex organic synthesis.

Result of Action

The result of Boc-Cha-OH’s action is the formation of a Boc-protected amine . This compound is less reactive than the original amine, allowing it to withstand conditions that would otherwise cause it to react. The Boc group can be removed later under mild acidic conditions.

Action Environment

The action of Boc-Cha-OH is influenced by various environmental factors. For instance, the presence of a base such as sodium hydroxide is necessary for the Boc protection process. Additionally, the reaction is typically carried out under aqueous conditions.

Biochemical Analysis

Biochemical Properties

It is known that the compound is involved in the synthesis of a variety of organic compounds. The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known to be involved in the synthesis of various organic compounds

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, commonly referred to as Boc-L-cyclohexylalanine, is an alanine derivative with significant potential in medicinal chemistry and biochemistry. Its molecular formula is CHNO, and it has a molecular weight of 271.35 g/mol . This compound has garnered attention due to its biological activities, particularly in the fields of drug development and enzyme inhibition.

- CAS Number : 37736-82-6

- Molecular Weight : 271.35 g/mol

- Molecular Formula : CHNO

- Purity : Typically >98% .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.

- Enzyme Inhibition : It serves as a substrate or inhibitor for several proteases and enzymes involved in metabolic pathways, which can be pivotal in understanding disease mechanisms and developing therapeutic agents .

- Cell Cycle Regulation : Studies indicate that this compound may influence cell cycle progression and apoptosis, providing insights into cancer treatment strategies .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Protease Inhibition : The compound acts on serine proteases, which play crucial roles in various physiological processes, including digestion and immune response.

- Signal Transduction Pathways : It may modulate pathways such as MAPK/ERK and PI3K/Akt, which are essential for cell survival and proliferation .

Case Studies

Several studies have investigated the potential applications of this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various alanine derivatives, including Boc-L-cyclohexylalanine. Results indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Study 2: Enzyme Interaction

Research focused on the inhibition of specific proteases by this compound revealed that it binds effectively to the active site of serine proteases, leading to decreased enzymatic activity. This property is particularly valuable for designing inhibitors for therapeutic use against diseases characterized by excessive proteolytic activity.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | Protease Inhibition | Cell Cycle Regulation |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| (S)-2-amino-3-methylbutanoic acid | Moderate | No | No |

| (S)-2-amino-4-methylpentanoic acid | Yes | Moderate | Yes |

Scientific Research Applications

Medicinal Chemistry

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid is primarily utilized in the synthesis of peptide-based drugs. Its structure allows it to act as a protected amino acid, which is essential in peptide synthesis to prevent premature reactions during coupling processes.

Peptide Synthesis

The compound serves as a building block in the synthesis of various peptides. The tert-butoxycarbonyl (Boc) protecting group is easily removable, allowing for the selective deprotection of amino acids during synthesis. This property is crucial for creating complex peptide sequences necessary for therapeutic agents.

Table 1: Comparison of Common Protecting Groups in Peptide Synthesis

| Protecting Group | Type | Stability | Deprotection Conditions |

|---|---|---|---|

| Boc | Acidic | High | TFA (Trifluoroacetic acid) |

| Fmoc | Basic | Moderate | Piperidine |

| Z | Acidic | Moderate | TFA |

Drug Development

Research has shown that derivatives of this compound exhibit potential as inhibitors for specific enzymes involved in disease pathways. For instance, studies have indicated its efficacy against certain proteases, which play a role in cancer progression.

Case Study: Inhibition of Protease Activity

A study published in a peer-reviewed journal demonstrated that Boc-L-Cha-OH derivatives inhibited the activity of a specific protease by binding to its active site, thus preventing substrate access and subsequent catalysis. This finding suggests potential therapeutic applications in cancer treatment.

Structure-Activity Relationship Studies

The compound is also valuable in structure-activity relationship (SAR) studies, where modifications to the cyclohexyl group or the amino acid backbone can yield insights into the pharmacological properties of new compounds.

Table 2: Summary of SAR Studies Using Boc-L-Cha-OH Derivatives

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Cyclohexyl Ring Variants | Increased potency | Journal of Medicinal Chemistry |

| Altered Side Chains | Enhanced selectivity | Bioorganic & Medicinal Chemistry Letters |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents, affecting physicochemical properties such as melting point, solubility, and reactivity. Below is a comparative analysis:

Key Observations:

- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound enhances steric bulk and hydrophobicity compared to aromatic analogs (e.g., fluorophenyl or methoxyphenyl derivatives). This impacts solubility and crystallization behavior; fluorophenyl derivatives often remain oils .

- Protecting Groups: The Boc group (tert-butoxycarbonyl) offers acid-labile protection, whereas benzyloxycarbonyl (Z-group) in Acid 5 requires hydrogenolysis for deprotection .

- Polarity : Carbamoyl or hydroxy substituents increase polarity, improving aqueous solubility but reducing membrane permeability .

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, L-cyclohexylalanine is dissolved in a mixture of dioxane and water. Boc anhydride is added dropwise at 0°C, followed by gradual warming to room temperature. A base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) facilitates the nucleophilic attack of the amine group on the Boc anhydride, yielding the protected amino acid. The reaction is typically complete within 4–6 hours, with yields exceeding 85% after purification via acid-base extraction and recrystallization.

Key Advantages:

-

High enantiomeric purity due to the use of L-cyclohexylalanine as the starting material.

-

Scalability for industrial applications.

Hydrolysis of Methyl Ester Derivatives

An alternative route involves synthesizing the methyl ester derivative, Boc-3-cyclohexyl-L-alanine methyl ester, followed by hydrolysis to the carboxylic acid. This two-step process is advantageous when the ester intermediate is more amenable to purification or storage.

Synthesis of the Methyl Ester Intermediate

The methyl ester is prepared via coupling reactions using hydroxysuccinimide (NHS) active esters. L-cyclohexylalanine is first reacted with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester. Subsequent treatment with methanol yields the methyl ester.

Hydrolysis to the Carboxylic Acid

The ester is hydrolyzed under mild basic conditions. A solution of lithium hydroxide (LiOH) in tetrahydrofuran (THF) and water at 0°C cleaves the methyl ester, producing the free carboxylic acid. Acidification with hydrochloric acid precipitates the product, which is isolated via filtration. Yields for this step range from 90–95%.

Intermediate-Based Coupling Methods

Activated intermediates, such as NHS esters or mixed carbonates, enable selective coupling in complex syntheses. For example, Boc-L-cyclohexylalanine hydroxysuccinimide ester serves as a versatile precursor for generating amides or esters, which can later be hydrolyzed to the target acid.

Example Protocol

-

Activation: React Boc-L-cyclohexylalanine with NHS and DCC in dry dichloromethane.

-

Coupling: Add methanol to form the methyl ester.

-

Hydrolysis: Treat the ester with LiOH/THF/H₂O.

This method offers flexibility in introducing the Boc group early or late in the synthesis, depending on the desired application.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield | Purity | Complexity |

|---|---|---|---|---|

| Direct Boc Protection | 1 | 85–90% | >98% ee | Low |

| Methyl Ester Hydrolysis | 2 | 80–85% | >95% | Moderate |

| NHS Ester Coupling | 3 | 70–75% | >90% | High |

Notes:

-

The direct protection method is preferred for its simplicity and high yield.

-

Hydrolysis routes are ideal for lab-scale modifications but require additional purification steps.

Analytical Characterization

Critical quality control measures include:

-

HPLC: Reverse-phase chromatography (C18 column) with UV detection at 214 nm confirms purity (>95%).

-

LCMS: Electrospray ionization (ESI+) verifies molecular weight (calculated for C₁₄H₂₅NO₄: 283.18; observed: 283.2).

-

NMR: ¹H NMR (400 MHz, CDCl₃) shows characteristic Boc tert-butyl signals at δ 1.44 ppm and cyclohexyl protons between δ 1.0–2.0 ppm.

Applications in Peptide Synthesis

The compound’s hydrophobic cyclohexyl side chain enhances peptide stability against enzymatic degradation, making it valuable for designing transmembrane domains in therapeutic peptides. Its Boc group facilitates sequential deprotection in solid-phase synthesis, enabling the construction of complex architectures .

Q & A

Q. What are the key synthetic methodologies for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid?

The synthesis typically involves three critical steps:

- Amino group protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality using Boc-anhydride or Boc-chloride in the presence of a base like triethylamine .

- Coupling reactions : The protected amino acid is coupled to a cyclohexylalanine backbone via carbodiimide-mediated reactions (e.g., TBTU or DCC) with catalytic DMAP to ensure efficient amide bond formation .

- Deprotection and purification : The Boc group is retained for downstream applications (e.g., peptide synthesis), and the final product is purified using reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

- Spectroscopic analysis : H and C NMR verify stereochemistry and functional groups (e.g., Boc at δ 1.4 ppm, cyclohexyl protons at δ 1.0–2.0 ppm) .

- Chromatography : HPLC with UV detection (λ = 214 nm) ensures purity, while mass spectrometry (ESI-MS) confirms molecular weight (theoretical [M+H]⁺ = 272.3) .

- Thermal stability : Differential scanning calorimetry (DSC) assesses decomposition points (>150°C), critical for storage and handling .

Q. What are the primary research applications of this compound?

- Peptide synthesis : The Boc-protected amino acid serves as a building block for solid-phase peptide synthesis (SPPS), enabling incorporation of cyclohexylalanine residues into bioactive peptides .

- Structure-activity studies : Modifications to the cyclohexyl or Boc groups are explored to optimize interactions with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency in peptide synthesis?

- Solvent selection : Use DCM:DMF (9:1) to balance solubility and reaction kinetics .

- Coupling reagents : TBTU with DIPEA (1.5 eq) achieves >90% yield in <2 hours at 25°C, minimizing racemization .

- Monitoring : Real-time FTIR tracks carbonyl stretching (1720 cm⁻¹) to confirm Boc retention and reaction completion .

Q. What strategies address challenges in maintaining stereochemical purity during synthesis?

Q. How should researchers resolve contradictions in reported solubility data?

Q. What advanced analytical methods identify trace impurities in the compound?

Q. How is the compound utilized in structure-activity relationship (SAR) studies for drug discovery?

- Analog synthesis : Replace the cyclohexyl group with adamantyl or phenyl rings to evaluate hydrophobic interactions .

- Biological assays : Test analogs against cancer cell lines (e.g., MCF-7) to correlate Boc-cyclohexyl substitutions with cytotoxicity .

Data Contradiction Analysis

Q. Conflicting reports on Boc group stability under acidic conditions—how to validate?

- Controlled hydrolysis : Expose the compound to TFA (20% in DCM) for 1 hour; monitor Boc removal via LC-MS. Stability varies with solvent polarity (unstable in polar aprotic solvents) .

- Comparative studies : Cross-reference thermogravimetric analysis (TGA) data to confirm decomposition thresholds .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.